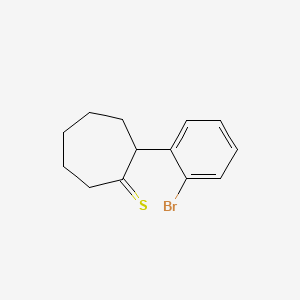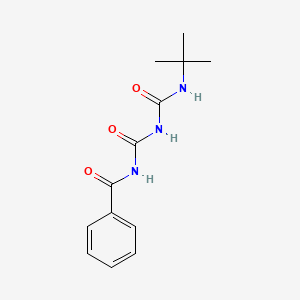![molecular formula C26H31N3O7 B14201644 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine CAS No. 830321-67-0](/img/structure/B14201644.png)
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine is a synthetic peptide derivative It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the assembly of peptide chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The Fmoc group is used to protect the amino group of the amino acids during the synthesis. The general steps include:
Attachment of the first amino acid: to a solid resin.
Deprotection of the Fmoc group: using a base such as piperidine.
Coupling of the next amino acid: using a coupling reagent like HBTU or DIC.
Repetition of deprotection and coupling steps: until the desired peptide sequence is assembled.
Cleavage of the peptide from the resin: using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides.
化学反応の分析
Types of Reactions
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine can undergo various chemical reactions, including:
Deprotection reactions: Removal of the Fmoc group using bases like piperidine.
Coupling reactions: Formation of peptide bonds using coupling reagents.
Cleavage reactions: Release of the peptide from the solid support using acids like TFA.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Cleavage: Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The major product formed from these reactions is the desired peptide sequence, with the Fmoc group removed and the peptide cleaved from the resin.
科学的研究の応用
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine has several applications in scientific research:
Chemistry: Used in the study of peptide synthesis and the development of new synthetic methodologies.
Biology: Employed in the investigation of protein-protein interactions and the design of peptide-based inhibitors.
Medicine: Potential use in the development of peptide-based therapeutics and drug delivery systems.
Industry: Utilized in the production of custom peptides for research and development purposes.
作用機序
The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine depends on its specific application. In general, peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. The Fmoc group serves as a protective group during synthesis and is removed before the peptide exerts its biological effects.
類似化合物との比較
Similar Compounds
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanine
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-L-phenylalanine
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl]-N-methyl-L-valine
Uniqueness
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine is unique due to its specific amino acid sequence and the presence of the Fmoc group. This combination of structural features allows for specific interactions and applications that may not be possible with other similar compounds.
特性
CAS番号 |
830321-67-0 |
|---|---|
分子式 |
C26H31N3O7 |
分子量 |
497.5 g/mol |
IUPAC名 |
2-[[(2S,3R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H31N3O7/c1-14(2)22(25(34)28-23(15(3)30)24(33)27-12-21(31)32)29-26(35)36-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20,22-23,30H,12-13H2,1-3H3,(H,27,33)(H,28,34)(H,29,35)(H,31,32)/t15-,22+,23+/m1/s1 |
InChIキー |
FJHDJEUVUJHEHV-QABPDZFRSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
正規SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


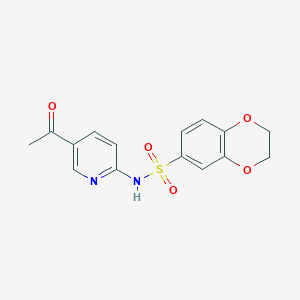
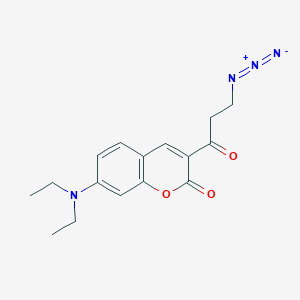
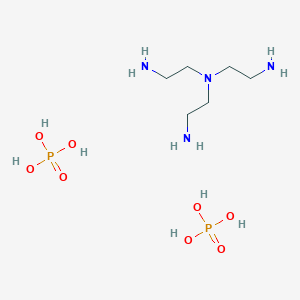
![N-(4-Hydroxyphenyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201577.png)
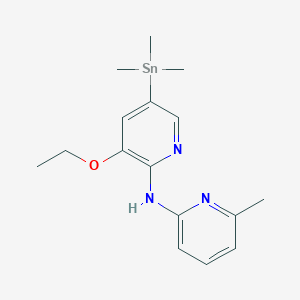
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl-](/img/structure/B14201586.png)
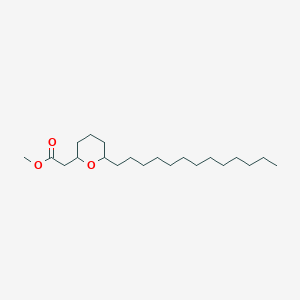
![2-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)ethan-1-ol](/img/structure/B14201601.png)
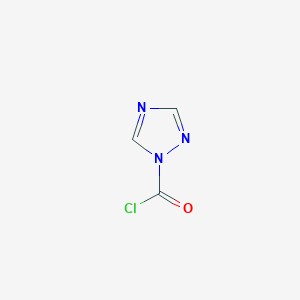
![7,9-Dimethyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14201615.png)
![1,2-Bis[2-(2-iodoethoxy)ethoxy]benzene](/img/structure/B14201625.png)
![2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile](/img/structure/B14201626.png)
